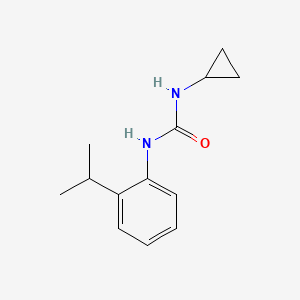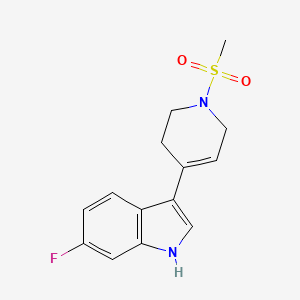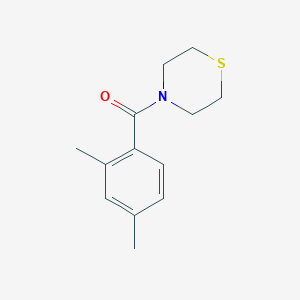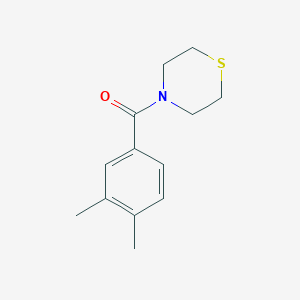
1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea, also known as CPIU, is a synthetic compound that is used primarily in scientific research. CPIU is a urea derivative and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea acts as a competitive antagonist of the TRPV1 channel. This means that 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea binds to the channel and blocks its function, preventing the transmission of pain signals. 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea has also been shown to have an effect on the release of neurotransmitters such as dopamine and serotonin, although the exact mechanism of this effect is not well understood.
Biochemical and Physiological Effects:
1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea has been shown to have a variety of biochemical and physiological effects. In addition to blocking the function of the TRPV1 channel, 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea has been shown to have an effect on the release of neurotransmitters such as dopamine and serotonin. 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea has also been shown to have an effect on the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea in lab experiments is that it is a highly specific tool for studying the function of the TRPV1 channel. 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea has a high affinity for the channel and does not interact with other ion channels or receptors. However, one limitation of using 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea is that it is a synthetic compound and may not accurately represent the function of the TRPV1 channel in vivo.
Orientations Futures
There are several future directions for research involving 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea. One area of research is the development of new pain medications that target the TRPV1 channel. 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea could be used as a tool for identifying new compounds that block the function of the channel. Another area of research is the study of the role of the TRPV1 channel in other physiological processes, such as inflammation and cancer. 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea could be used as a tool for studying the function of the channel in these processes. Finally, there is a need for further research into the mechanism of action of 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea, particularly its effect on the release of neurotransmitters such as dopamine and serotonin.
Méthodes De Synthèse
The synthesis of 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea involves the reaction of cyclopropyl isocyanate with 2-propan-2-ylphenylamine in the presence of a suitable solvent and catalyst. The reaction typically takes place under reflux conditions and can be carried out in a variety of solvents, including dichloromethane, chloroform, and toluene. The yield of 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea can be improved by using a higher reaction temperature and a longer reaction time.
Applications De Recherche Scientifique
1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea is primarily used in scientific research as a tool for studying the function of the nervous system. Specifically, 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea is used to block the function of a type of ion channel known as the TRPV1 channel. This channel is involved in the transmission of pain signals and is a target for the development of new pain medications. 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea has also been shown to have an effect on the release of neurotransmitters such as dopamine and serotonin.
Propriétés
IUPAC Name |
1-cyclopropyl-3-(2-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9(2)11-5-3-4-6-12(11)15-13(16)14-10-7-8-10/h3-6,9-10H,7-8H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVINQONIIBFUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7513083.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7513095.png)


![4-[(6-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7513111.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide](/img/structure/B7513116.png)



![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7513160.png)
